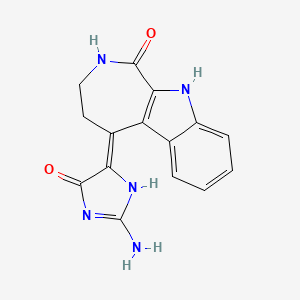

膜孔菌素类似物 1

描述

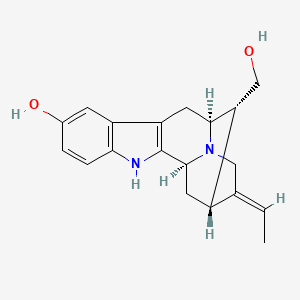

Hymenialdisine Analogue 1 is an indole derivative of Hymenialdisine . It is a potent inhibitor of a variety of kinases, including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at the micromolar .

Synthesis Analysis

The synthesis of Hymenialdisine Analogue 1 analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . The synthesis of these analogs has led to molecules with antiproliferative activities 30-fold higher than Hymenialdisine .Molecular Structure Analysis

Hymenialdisine Analogue 1 is constructed from a brominated pyrrolo [2,3-c]azepine skeleton and a 5-membered glycocyamidine ring system . Its molecular formula is C15H13N5O2 .Chemical Reactions Analysis

Hymenialdisine Analogue 1 has been found to have antiproliferative effects . It was reported that the oximes, oxime ethers, and hydrazones groups in aldisine can provide numerous hydrogen bond donor and acceptor moieties .Physical And Chemical Properties Analysis

The molecular formula of Hymenialdisine Analogue 1 is C15H13N5O2 . Its molecular weight is 295.30 .科学研究应用

Comprehensive Analysis of Chk2 Inhibitor (Hymenialdisine Analogue 1) Applications

Chk2 Inhibitor, also known as Hymenialdisine Analogue 1, is a potent inhibitor of a variety of kinases and has several applications in scientific research. Below is a detailed analysis of six unique applications of this compound:

Cancer Research: Hymenialdisine Analogue 1 exhibits very potent inhibition of Chk2 activity in the low nanomolar range, with an IC50 value of 8nM . This makes it a valuable tool in cancer research, where Chk2 plays a crucial role in DNA damage response and cell cycle regulation. By inhibiting Chk2, researchers can study the pathways involved in tumor suppression and the potential for targeted cancer therapies.

Neuroprotection Studies: Inhibition of Chk2 has been shown to promote neuroprotection, axon regeneration, and functional recovery after central nervous system injury . This compound can be used to explore therapeutic strategies for conditions such as neurodegeneration, neurotrauma, and stroke, where DNA damage and repair are critical factors.

Cell Cycle Checkpoint Research: Hymenialdisine Analogue 1 inhibits the G2 cell cycle checkpoint at micromolar concentrations . This application is significant for understanding the mechanisms that control cell cycle progression and the implications for diseases characterized by uncontrolled cell division.

Kinase Inhibition Profiling: As a kinase inhibitor, Hymenialdisine Analogue 1 targets multiple kinases including MEK-1, GSK-3B, and CKI . It serves as a tool for profiling the inhibition spectrum of these kinases, aiding in the discovery of new drug targets and the development of kinase-specific inhibitors.

DNA Damage Response (DDR) Mechanism Exploration: The compound’s ability to inhibit Chk2, which is a master regulator of DDR, allows researchers to dissect the complex signaling pathways involved in DNA repair and apoptosis . This is particularly useful in studying the cellular responses to genotoxic stress and the maintenance of genomic stability.

Pharmacological Studies: Given its potent inhibitory action and increased selectivity for checkpoint kinases over natural Hymenialdisine, Hymenialdisine Analogue 1 is an excellent candidate for pharmacological studies . Researchers can investigate its pharmacodynamics, pharmacokinetics, and therapeutic potential, especially in the context of combination therapies for cancer treatment.

作用机制

Target of Action

The primary targets of the Chk2 Inhibitor, also known as Hymenialdisine Analogue 1, are the Checkpoint kinases 1 and 2 (CHK1 and CHK2) . These kinases are important multifunctional proteins of the kinase family, playing a crucial role in regulating DNA replication and DNA damage response . Hymenialdisine Analogue 1 is also a potent inhibitor of a variety of kinases including MEK-1, GSK-3Β, and CKI .

Mode of Action

Upon DNA damage, Chk2 Inhibitor interacts with its targets, CHK1 and CHK2, to halt the cell cycle. Hymenialdisine Analogue 1 exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations .

Biochemical Pathways

The Chk2 Inhibitor affects several biochemical pathways. It plays a crucial role in the repair of recombination-mediated double-stranded DNA breaks . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression . Furthermore, it can activate the glycogen synthase kinase 3β (GSK‐3β)/β‐catenin/T‐cell factor (TCF)/lymphoid enhancer factor (LEF) signaling pathway .

Pharmacokinetics

The pharmacokinetic properties of Chk2 Inhibitor are currently under investigation. Preclinical studies have shown that prexasertib, a Chk2 Inhibitor, induces DNA damage and tumor cell apoptosis . .

Result of Action

The Chk2 Inhibitor has shown to induce DNA damage and tumor cell apoptosis in preclinical studies . It has a remarkable ability to prevent decreases in bone volume and trabecular thickness .

安全和危害

属性

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chk2 Inhibitor | |

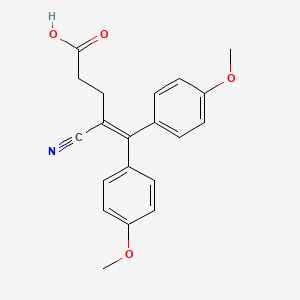

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S)-N-Methyl-3-phenyl-N-[(Z)-2-phenylvinyl]-2-oxiranecarboxamide](/img/structure/B1680793.png)

![But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1680795.png)